molecular formula C8H13N3O3 B13344721 5-Amino-1-(3-hydroxybutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(3-hydroxybutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13344721
M. Wt: 199.21 g/mol
InChI Key: BHBSGEALFCACQB-UHFFFAOYSA-N
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Description

5-Amino-1-(3-hydroxybutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 5 and a hydroxybutyl group at position 1 adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxybutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxybutylamine with a suitable diester or diketone can lead to the formation of the desired pyrimidine ring. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxybutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group may yield aldehydes or ketones, while nucleophilic substitution at the amino group can produce a variety of substituted pyrimidines.

Scientific Research Applications

5-Amino-1-(3-hydroxybutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxybutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxybutyl groups play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-1-(3-hydroxybutyl)-6-methylpyridin-2-one

Uniqueness

Compared to similar compounds, 5-Amino-1-(3-hydroxybutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both amino and hydroxybutyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-1-(3-hydroxybutyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-5(12)2-3-11-4-6(9)7(13)10-8(11)14/h4-5,12H,2-3,9H2,1H3,(H,10,13,14)

InChI Key

BHBSGEALFCACQB-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C(=O)NC1=O)N)O

Origin of Product

United States

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